molecular formula C15H13ClO3 B2812778 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 938378-26-8

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid

Cat. No.: B2812778
CAS No.: 938378-26-8
M. Wt: 276.72
InChI Key: WFXZGELNRDMYOZ-UHFFFAOYSA-N
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Scientific Research Applications

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is not specified in the sources I found. Its use in proteomics research suggests it may interact with proteins in some way, but further details would depend on the specific context of the research.

Future Directions

The future directions of research involving 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid are not specified in the sources I found. Given its use in proteomics research , it may continue to be used in studies investigating protein function and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

5-chloro-2-[(3-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-3-2-4-11(7-10)9-19-14-6-5-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXZGELNRDMYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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